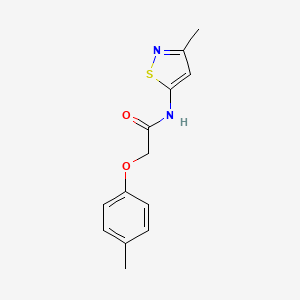

N-(3-methyl-1,2-thiazol-5-yl)-2-(4-methylphenoxy)acetamide

Description

N-(3-methyl-1,2-thiazol-5-yl)-2-(4-methylphenoxy)acetamide is a synthetic acetamide derivative featuring a 3-methylthiazole ring linked to a phenoxyacetamide scaffold. The compound’s structure combines a thiazole heterocycle (known for its electron-rich properties and bioactivity) with a 4-methylphenoxy group, which may enhance lipophilicity and membrane permeability.

Properties

IUPAC Name |

2-(4-methylphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-9-3-5-11(6-4-9)17-8-12(16)14-13-7-10(2)15-18-13/h3-7H,8H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUECWAYYDVDILE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=NS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methyl-1,2-thiazol-5-yl)-2-(4-methylphenoxy)acetamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula: C14H15N3O2S

- Molecular Weight: 289.35 g/mol

- IUPAC Name: N-(3-methyl-1,2-thiazol-5-yl)-2-(4-methylphenoxy)acetamide

Research indicates that thiazole derivatives, including N-(3-methyl-1,2-thiazol-5-yl)-2-(4-methylphenoxy)acetamide, exhibit significant anticancer properties. The mechanism primarily involves the induction of apoptosis and autophagy in cancer cells. Specifically, studies have shown that thiazole compounds can disrupt cellular processes leading to programmed cell death, making them potential candidates for cancer therapy.

Anticancer Activity

Case Studies:

- In Vitro Studies : A study evaluating various thiazole derivatives found that compounds similar to N-(3-methyl-1,2-thiazol-5-yl)-2-(4-methylphenoxy)acetamide demonstrated potent cytotoxic effects against multiple cancer cell lines, including melanoma and pancreatic cancer. The lead compound exhibited an IC50 value indicating effective growth inhibition compared to standard chemotherapeutics like doxorubicin .

- In Vivo Studies : In animal models (A375 xenograft model), treatment with thiazole derivatives resulted in a significant reduction in tumor size, confirming their potential as effective anticancer agents .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications in the thiazole ring can enhance antibacterial activity, which is crucial for developing new antibiotics .

Data Summary Table

| Activity Type | Tested Model | IC50 Value (µM) | Effectiveness |

|---|---|---|---|

| Anticancer | Melanoma Cell Lines | 1.61 ± 1.92 | High |

| Anticancer | Pancreatic Cancer Cells | 1.98 ± 1.22 | High |

| Antimicrobial | Various Bacterial Strains | Not specified | Moderate to High |

Structure-Activity Relationship (SAR)

The biological activity of N-(3-methyl-1,2-thiazol-5-yl)-2-(4-methylphenoxy)acetamide can be attributed to specific structural features:

- The presence of the thiazole ring is essential for anticancer activity.

- Substituents on the phenoxy group influence both cytotoxicity and selectivity towards cancer cells.

Key Findings:

- Methyl substitutions on the phenyl ring enhance activity.

- The thiazole moiety contributes significantly to the overall biological efficacy.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, a case study demonstrated that derivatives of thiazole, including N-(3-methyl-1,2-thiazol-5-yl)-2-(4-methylphenoxy)acetamide, exhibited significant antibacterial activity against multidrug-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were found to be lower than those of conventional antibiotics like linezolid .

Anticancer Activity

N-(3-methyl-1,2-thiazol-5-yl)-2-(4-methylphenoxy)acetamide has also been investigated for its anticancer properties. In vitro studies indicated that the compound showed cytotoxic effects on various cancer cell lines. For example, a comparative study reported a significant reduction in cell viability at concentrations exceeding 10 µM against human breast adenocarcinoma cells (MCF7) and other cancer types .

Case Study 1: Antibacterial Efficacy

A study conducted to evaluate the antibacterial efficacy of N-(3-methyl-1,2-thiazol-5-yl)-2-(4-methylphenoxy)acetamide revealed its potent activity against several resistant bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria using standard microbiological techniques, demonstrating its potential as a lead compound for developing new antibiotics .

Case Study 2: Cytotoxic Effects

In another research effort, the cytotoxic effects of this compound were assessed on various cancer cell lines using the Sulforhodamine B (SRB) assay. The results indicated that at concentrations above 10 µM, there was a notable decrease in cell viability across multiple cancer types, suggesting its potential use in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related analogs, focusing on substituent effects, synthesis yields, and inferred bioactivity.

Key Findings:

Structural Variations: The target compound’s 3-methylthiazole group contrasts with the cephalosporin β-lactam core in 18d and the triazole-sulfanyl moiety in the ECHEMI-listed analog . Thiazoles are associated with membrane-targeting activity, whereas β-lactams inhibit cell wall synthesis. The 4-methylphenoxy substituent in the target compound differs from 4-chlorophenoxy in 18d; chlorine’s electronegativity may enhance binding affinity in mycobacterial targets .

No yield data are available for the target compound or the triazole analog.

Bioactivity Inference: The cephalosporin derivative (18d) demonstrates selective activity against non-replicating Mycobacterium tuberculosis, likely due to its β-lactam core . The triazole-thioacetamide analog shares structural motifs with known antimicrobial agents (e.g., sulfanyl groups), hinting at similar mechanisms .

Research Implications

- Target Compound : Further studies are needed to evaluate its antimycobacterial or broad-spectrum antimicrobial activity, leveraging structural insights from analogs.

- Synthetic Optimization : Low yields in related compounds (e.g., 30% for 18d) highlight the need for improved methodologies for acetamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.